N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide
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Overview
Description
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is a chemical compound characterized by the presence of trifluorophenyl and sulfamoyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide typically involves the reaction of 3,4,5-trifluoroaniline with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4,5-Trifluorophenyl)acetamide
- (3,4,5-Trifluorophenyl)acetic acid
- tert-Butyl methyl (3,4,5-trifluorophenyl)carbamate
Uniqueness
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is unique due to the presence of both trifluorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c1-8(20)18-23(21,22)19-13-5-3-2-4-10(13)9-6-11(15)14(17)12(16)7-9/h2-7,19H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGATVLMSYSOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)NC1=CC=CC=C1C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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